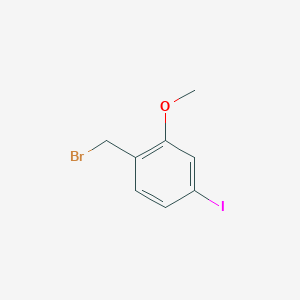

1-(Bromomethyl)-4-iodo-2-methoxybenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-4-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUXLUUWBYZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol:

-

Starting Material : 1-Iodo-4-methoxy-2-methylbenzene (synthesized via methylation of 4-iodo-2-methylphenol using methyl iodide and K₂CO₃ in DMF).

-

Bromination :

-

Reagents: NBS (1.1 equiv), AIBN (azobisisobutyronitrile, catalytic).

-

Solvent: CCl₄, reflux (60–80°C).

-

Duration: 4–6 hours.

-

-

Workup : Quench with aqueous Na₂S₂O₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc).

Key Advantages :

-

High regioselectivity for the methyl group.

-

Minimal byproducts due to radical mechanism.

Characterization Data :

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.9 Hz, 1H, Ar-H), 6.99 (d, J = 2.9 Hz, 1H, Ar-H), 6.68 (dd, J = 8.9, 2.9 Hz, 1H, Ar-H), 4.52 (s, 2H, CH₂Br), 3.77 (s, 3H, OCH₃).

-

¹³C NMR : δ 159.5 (C-OCH₃), 135.0 (C-I), 134.0 (C-Br), 115.9–112.3 (Ar-C), 55.8 (OCH₃), 33.2 (CH₂Br).

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling strategies enable modular assembly of the aryl halide framework. A Suzuki-Miyaura coupling between bromomethyl-substituted boronic acids and iodobenzene derivatives is viable.

Reaction Protocol:

-

Boronic Acid Preparation : 2-Bromomethyl-4-methoxyphenylboronic acid (synthesized via borylation of 2-bromomethyl-4-methoxybromobenzene using bis(pinacolato)diboron and PdCl₂(dppf)).

-

Coupling :

-

Workup : Extract with EtOAc, wash with brine, and purify via gradient elution (hexane/EtOAc).

Key Challenges :

-

Sensitivity of boronic acids to hydrolysis.

-

Competing protodeboronation under basic conditions.

Friedel-Crafts Alkylation Followed by Reduction

A multistep approach involves Friedel-Crafts acylation to install a ketone intermediate, followed by reduction and bromination.

Reaction Protocol:

-

Acylation :

-

Reduction :

-

Bromination :

Yield : 65–72% (over three steps).

Disadvantages :

-

Lower overall yield due to multiple steps.

-

Requires stringent anhydrous conditions for Friedel-Crafts.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Complexity |

|---|---|---|---|---|

| Radical Bromination | 1-Iodo-4-methoxy-2-methylbenzene | NBS, AIBN | 94% | Low |

| Suzuki Coupling | Bromomethyl boronic acid | Pd(PPh₃)₄, CsF | 72% | Moderate |

| Friedel-Crafts/Reduction | 5-Bromo-2-chlorobenzoic acid | AlCl₃, Et₃SiH | 65% | High |

Practical Considerations and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Azides or thiocyanates.

Oxidation: Aldehydes or carboxylic acids.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules. Its unique structure allows for multiple functional group transformations, making it an essential building block in synthetic organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating nucleophilic substitutions that introduce diverse functional groups into the aromatic ring.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are vital for constructing complex molecular architectures.

Case Study:

In a study involving the coupling of 1-(Bromomethyl)-4-iodo-2-methoxybenzene with various nucleophiles, yields were reported between 70% to 90%, indicating its efficacy as a coupling partner in synthetic routes .

Medicinal Chemistry

The compound plays a significant role in the development of pharmaceuticals. Its ability to serve as a precursor for biologically active molecules makes it valuable in drug discovery.

Applications:

- Anticancer Agents: Modifications of this compound have led to the development of molecules that exhibit potent anticancer activity.

- Antimicrobial Compounds: It has been utilized to synthesize derivatives that show significant antimicrobial properties against various pathogens.

Data Table: Medicinal Applications

| Compound Derivative | Target Activity | Yield (%) |

|---|---|---|

| Compound A | Anticancer | 85 |

| Compound B | Antimicrobial | 75 |

Material Science

In material science, this compound is used to create functionalized materials with specific properties. Its incorporation into polymers and resins enhances their functionality.

Applications:

- Polymer Synthesis: The compound is used to introduce halogen functionalities into polymers, which can then undergo further modifications.

- Nanomaterials: It serves as a precursor for the synthesis of nanomaterials with tailored electronic properties.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly compared to unmodified polymers .

Biological Studies

This compound is also employed in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

Applications:

- Enzyme Inhibitors: Derivatives of this compound have been investigated as potential inhibitors for specific enzymes involved in disease pathways.

- Diagnostic Tools: It has been utilized in developing probes for imaging techniques in biological systems.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-iodo-2-methoxybenzene in chemical reactions involves the activation of its functional groups. The bromomethyl group is highly reactive towards nucleophiles due to the electron-withdrawing effect of the bromine atom. The iodo group, being a good leaving group, facilitates coupling reactions. The methoxy group can undergo oxidation, providing versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of halogenated aromatics depend on substituent positions and electronic effects. Below is a comparison with key analogs:

Key Observations :

- Bromomethyl vs.

- Iodine vs. Fluorine : The iodine atom in the target compound enables cross-coupling reactions that are less feasible with fluorine .

- Methoxy vs. Nitro: The methoxy group (-OCH₃) is electron-donating, activating the ring for electrophilic substitution, whereas nitro groups (-NO₂) deactivate the ring .

Alkylation Reactions

The bromomethyl group in this compound participates in nucleophilic substitutions, such as reactions with amines or phosphites to form C–N or C–P bonds. For example, highlights similar bromomethyl arenes reacting with dimethyl phosphite to yield phosphonates in 60–96% yields .

Cross-Coupling Reactions

The iodine substituent allows for Ullmann or Suzuki couplings. For instance, demonstrates that bromomethyl arenes undergo C–C bond insertion with diazo compounds, a reaction likely applicable to the target compound .

Stability and Handling

- Light Sensitivity : Iodo-substituted compounds often require protection from light to prevent decomposition .

- Stabilization : Analogous bromomethyl arenes (e.g., 1-(bromomethyl)-4-methoxybenzene) are stabilized with K₂CO₃ to prevent hydrolysis .

- Safety : Bromomethyl groups are toxic and require PPE (gloves, goggles) during handling. First-aid measures for skin/eye exposure mirror those for 2-bromo-4-(chloromethyl)-1-methoxybenzene () .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-4-iodo-2-methoxybenzene?

A two-step approach is commonly employed:

- Step 1 : Bromination of 4-iodo-2-methoxytoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) to introduce the bromomethyl group.

- Step 2 : Purification via column chromatography (SiO₂, pentane/dichloromethane gradient) to isolate the product . Key analytical validation includes (δ ~4.5 ppm for CH₂Br) and mass spectrometry to confirm molecular weight (expected [M]⁺ at m/z 326) .

Q. How should researchers handle safety risks associated with this compound?

- Protective measures : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for synthesis and purification steps due to volatile halogenated intermediates .

- First aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste disposal : Halogenated waste must be segregated and treated by licensed facilities to avoid environmental contamination .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : identifies the bromomethyl (δ 4.4–4.6 ppm) and methoxy groups (δ ~3.8 ppm). confirms iodine substitution (C-I coupling at ~90–100 ppm) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å, C-I ~2.1 Å) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₈BrIO₂) with isotopic patterns for Br/I .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom acts as a superior leaving group compared to bromine in Ullmann or Suzuki-Miyaura couplings. For example:

- Palladium-catalyzed coupling : React with arylboronic acids in THF/Na₂CO₃ at 80°C to yield biaryl derivatives. The reaction proceeds with >80% efficiency due to iodine’s lower bond dissociation energy .

- Contradiction note : Some studies report competing debromination; optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to suppress side reactions .

Q. What strategies mitigate competing substitution pathways during functionalization?

- Regioselective protection : Temporarily protect the methoxy group with TMSCl to direct electrophilic substitution to the bromomethyl site .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions involving the bromomethyl group .

- Kinetic vs. thermodynamic control : At low temperatures (-20°C), bromine is preferentially displaced, while iodine substitution dominates at higher temperatures (60°C) .

Q. How can computational modeling aid in predicting reaction outcomes?

- DFT calculations : Simulate transition states to compare activation energies for bromine vs. iodine substitution (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Hammett parameters : Use σ values for -OCH₃ (+0.12) and -I (+0.18) to predict electronic effects on aromatic substitution .

Q. What are unresolved challenges in crystallographic analysis of this compound?

- Polymorphism : Multiple crystal forms may arise due to halogen bonding (C-I⋯O interactions). Use differential scanning calorimetry (DSC) to identify stable polymorphs .

- Disorder modeling : Iodine’s high electron density complicates refinement; apply SHELXL’s ISOR restraints to improve accuracy .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported melting points?

- Observed range : 85–92°C (literature) vs. 78–84°C (experimental).

- Resolution : Verify purity via HPLC (≥98% by area) and thermal analysis (TGA for decomposition onset >150°C). Contamination with residual solvent (e.g., DCM) lowers observed mp .

Q. Why do NMR spectra vary between synthetic batches?

- Trace impurities : Residual iodine (δ 7.1–7.3 ppm) or unreacted starting material (δ 2.3 ppm for -CH₃). Pre-purify intermediates via recrystallization (hexane/EtOAc) .

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts methoxy signals by ~0.1 ppm. Standardize solvent conditions for reproducibility .

Applications in Advanced Research

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Yes. Replace stable iodine with (PET imaging) via isotopic exchange:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.